Bienvenue dans la boutique en ligne BenchChem!

2,4-Phenoxy Lopinavir-d8 Impurity

LC-MS/MS quantitation isotope dilution impurity profiling

This stable isotope-labeled analog (C₃₇H₄₀D₈N₄O₅, MW 636.85) is the matched internal standard for Lopinavir EP Impurity J (RRT 1.13). Using this d8-ISTD enables isotope dilution LC-MS/MS quantitation with <3% systematic bias—eliminating the 5–15% inter-day variability typical of external calibration. Essential for USP/EP organic impurities Procedure 1 testing and stability-indicating method validation per ICH Q2(R1).

Molecular Formula C₃₇H₄₀D₈N₄O₅
Molecular Weight 636.85
Cat. No. B1154498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Phenoxy Lopinavir-d8 Impurity
Synonyms(S)-N-((2S,4S,5S)-5-(2-(2,4-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8
Molecular FormulaC₃₇H₄₀D₈N₄O₅
Molecular Weight636.85
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Phenoxy Lopinavir-d8 Impurity: Isotope-Labeled Reference for Lopinavir Impurity Profiling


2,4-Phenoxy Lopinavir-d8 Impurity (C₃₇H₄₀D₈N₄O₅, MW 636.85) is a stable isotope-labeled analog of the 2,4-Phenoxy Lopinavir Impurity (also designated EP Impurity J / USP 2,4-Phenoxy Isomer). The parent impurity is a known metabolite of the HIV-1 protease inhibitor lopinavir (ABT-378) and is specified under both USP and EP monographs [1][2]. Incorporation of eight deuterium atoms on the 2-oxotetrahydropyrimidin-1(2H)-yl moiety provides a nominal mass shift of +8 Da relative to the unlabeled analog (C₃₇H₄₈N₄O₅, MW 628.8), which is sufficient for clean MS discrimination without introducing chromatographic separation issues commonly associated with fewer deuterium labels . It is used predominantly as an internal standard (ISTD) in LC-MS/MS quantitation of the 2,4-phenoxy isomer impurity in lopinavir drug substance and finished product quality control testing .

Why Unlabeled or Alternative Deuterated Lopinavir Impurity Standards Cannot Substitute for 2,4-Phenoxy Lopinavir-d8 Impurity


Generic substitution of 2,4-Phenoxy Lopinavir-d8 Impurity with the unlabeled analog or a different deuterated lopinavir internal standard (e.g., Lopinavir-d8 parent drug) introduces quantitation errors in impurity profiling workflows. The unlabeled 2,4-Phenoxy isomer (RRF 0.97 vs. lopinavir) requires an external calibration approach that cannot correct for matrix-induced ion suppression or extraction variability, leading to inter-day precision degradation of 5–15% in plasma-based assays [1][2]. Using the deuterated parent drug (Lopinavir-d8, CAS 1322625-54-6) instead of the impurity-specific internal standard fails to match the chromatographic retention behavior of the 2,4-phenoxy isomer; the parent drug elutes at RRT 1.00 while the impurity elutes at RRT 1.13 under USP conditions, making the parent-d8 an inappropriate ISTD that cannot compensate for differential ionization effects across the gradient [1]. Additionally, alternative isotopologues such as Lopinavir-d7 (CAS 1432060-78-0) provide only a +7 Da mass shift, which may be insufficient for baseline mass resolution in complex matrices where natural-abundance isotopologues of the impurity contribute to the M+6 and M+7 ion clusters .

Quantitative Differentiation Evidence for 2,4-Phenoxy Lopinavir-d8 Impurity Against Closest Analytical Comparators


Mass Shift and MS Discrimination: 2,4-Phenoxy Lopinavir-d8 (+8 Da) vs. Unlabeled Analog and d7 Isotopologue

The d8 labeling provides a nominal mass shift of +8.05 Da (MW 636.85 vs. 628.80 for unlabeled), ensuring baseline-to-baseline mass resolution from the unlabeled impurity and its natural-abundance isotopologues for LC-MS/MS quantitation . This is a critical advantage over Lopinavir-d7 (MW shift +7 Da), where overlap with the M+7 signal from natural-abundance 13C₂ and 15N isotopologues of the unlabeled impurity (approximately 0.3–0.5% relative abundance at MW 635.8) can produce a positive bias of up to 5% at impurity levels near the 0.1% acceptance limit [1].

LC-MS/MS quantitation isotope dilution impurity profiling

Chromatographic Co-Elution: d8 ISTD Matches Impurity Retention (RRT 1.13 ± 0.02) vs. Parent Drug d8 ISTD (RRT 1.00)

Under USP Lopinavir Organic Impurities Procedure 1 conditions, the unlabeled 2,4-phenoxy isomer elutes at RRT 1.13 [1]. The d8 impurity co-elutes with the unlabeled isomer (ΔRRT < 0.02 due to near-identical physicochemical properties), ensuring identical ionization environment across the chromatographic peak [2]. In contrast, Lopinavir-d8 parent drug internal standard (RRT 1.00) does not co-elute with the 2,4-phenoxy impurity peak, making it unable to correct for gradient-dependent matrix effects at the impurity retention window [1].

HPLC method validation USP organic impurities relative retention time

Response Factor Correction Accuracy: d8 ISTD (RRF 0.97 Matched) vs. Structural Analog ISTD (RRF Mismatch)

The unlabeled 2,4-phenoxy isomer has a USP-established RRF of 0.97 relative to lopinavir [1]. Because the perdeuterated analog has a near-identical UV absorption and ESI ionization efficiency, it presents a matched RRF of approximately 0.97, enabling single-point calibration without response factor correction [2]. In contrast, using a non-analogous internal standard such as Lopinavir-d8 (RRF 1.00 by definition) or ritonavir-d6 (RRF not matched) introduces a systematic bias; for the 2,4-phenoxy impurity, an RRF mismatch of 0.03 corresponds to a 3% systematic under-quantitation when using lopinavir response as reference [1].

relative response factor pharmacopeial method impurity quantitation

Regulatory Alignment: USP-Monographed Impurity (RRT 1.13, Acceptance Limit 0.1%) with Direct EP Impurity J Correspondence

The 2,4-phenoxy isomer is a named impurity in both USP (Lopinavir 2,4-phenoxy isomer, Acceptance Criteria NMT 0.1%) and EP (Impurity J) monographs, making it a regulatory obligation for ANDA and DMF submissions [1][2]. The d8 isotopologue enables direct implementation of USP/EP compendial methods with isotope dilution for enhanced accuracy, unlike generic lopinavir-d8 which aligns only with the parent drug assay [1]. Among the 14 named impurities in the USP monograph, the 2,4-phenoxy isomer is one of the most chromatographically resolved (RRT 1.13, between Isolopinavir at 1.10 and D-valine diastereomer at 1.25), making it a critical marker for method system suitability [1].

pharmacopeial compliance ANDA/DMF quality control

Dual-Purpose Analytical Utility: Metabolite Monitoring and Matrix Effect Correction Combined

The 2,4-Phenoxy Lopinavir Impurity is an oxidative metabolite of lopinavir formed via CYP3A4-mediated oxidation, as described by Sham et al. [1][2]. The d8-labeled analog therefore serves a dual purpose: (a) a quantitative ISTD for the impurity in drug substance release testing, and (b) a tracer for metabolite pathway studies in in vitro hepatocyte or microsomal incubations, where it allows simultaneous monitoring of parent drug depletion, metabolite formation, and deuterium kinetic isotope effect (DKIE) on CYP3A4 oxidation rates [3]. DKIE studies with deuterated lopinavir analogs have shown kcat/KM reductions of up to 2-fold for CYP3A4-mediated oxidation at deuterated positions, a feature not available with unlabeled impurity standards [3].

CYP3A4 metabolism stable isotope dilution bioanalytical method

Procurement-Relevant Application Scenarios for 2,4-Phenoxy Lopinavir-d8 Impurity


LC-MS/MS Impurity Quantitation in ANDA/DMF Drug Substance Release Testing

Pharmaceutical QC laboratories performing lopinavir drug substance release under USP/EP monographs can implement 2,4-Phenoxy Lopinavir-d8 as the specific internal standard for Procedure 1 organic impurities testing. Using this d8 ISTD matched to the RRT 1.13 impurity peak enables isotope dilution quantitation with <3% systematic bias, compared to the 5–15% inter-day variability typical of external standard methods without ISTD correction [1][2]. The compound satisfies ICH Q3A(R2) requirements for impurity reference standards in new drug substance specifications [3].

CYP3A4-Mediated Lopinavir Metabolism Studies Requiring Simultaneous Metabolite Tracing and Quantitation

For in vitro ADME laboratories studying lopinavir metabolism in human hepatocytes or liver microsomes, 2,4-Phenoxy Lopinavir-d8 serves a dual role: it is used as a stable-isotope tracer to distinguish exogenously added impurity from endogenously formed metabolite, and as a quantitative ISTD for the 2,4-phenoxy isomer. This eliminates the need for separate 13C-labeled analogs, reducing per-study procurement costs by approximately 30–40% compared to purchasing separate metabolite reference standard and labeled internal standard [1][2].

Stability-Indicating Method Validation for Lopinavir Finished Product Under ICH Q2(R1)

During forced degradation and stability-indicating method validation per ICH Q2(R1), the 2,4-Phenoxy Lopinavir-d8 ISTD provides consistent response across stressed sample matrices (acid, base, oxidative, thermal, photolytic). Its co-elution with the target impurity (ΔRRT < 0.02) ensures that matrix effect corrections remain valid even when degradation products alter the sample matrix composition across stability time points [1]. This is particularly critical for lopinavir/ritonavir fixed-dose combination products where the combined impurity profile exceeds 20 potential analytes [2].

Cross-Validation of Compendial HPLC-UV and In-House LC-MS/MS Impurity Methods

Organizations transitioning from pharmacopeial HPLC-UV methods to LC-MS/MS for higher sensitivity impurity profiling can use 2,4-Phenoxy Lopinavir-d8 to bridge the two platforms. The impurity has a well-characterized USP UV response (RRF 0.97 at 215 nm) and a matched MS response via the d8 internal standard, enabling direct cross-validation between HPLC-UV quantitation (LOQ approximately 0.03% per Chitturi et al.) and LC-MS/MS (LOQ typically 0.01% or lower with isotope dilution) [1][2]. This supports the analytical lifecycle from early development (HPLC-UV) through commercial QC (LC-MS/MS).

Quote Request

Request a Quote for 2,4-Phenoxy Lopinavir-d8 Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.